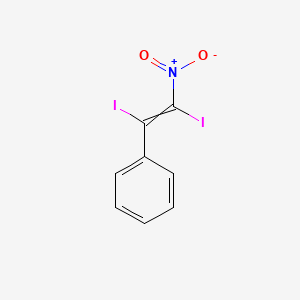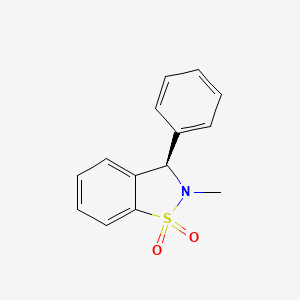![molecular formula C22H16ClNO2 B14246612 3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 494859-28-8](/img/structure/B14246612.png)
3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a chloromethyl biphenyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl intermediate, which is then chlorinated and methylated. The quinolinone core is synthesized separately and then coupled with the biphenyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinolinone core or the biphenyl substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and pathways.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Losartan: A biphenyl derivative used as an antihypertensive drug.
Venetoclax: A biphenyl compound used in cancer therapy.
Uniqueness
3-(4’-Chloro-4-methyl[1,1’-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a quinolinone core and a chloromethyl biphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
494859-28-8 |
|---|---|
分子式 |
C22H16ClNO2 |
分子量 |
361.8 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)-2-methylphenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClNO2/c1-13-6-7-15(14-8-10-16(23)11-9-14)12-18(13)20-21(25)17-4-2-3-5-19(17)24-22(20)26/h2-12H,1H3,(H2,24,25,26) |
InChIキー |
JFCNKYKWPXNERR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
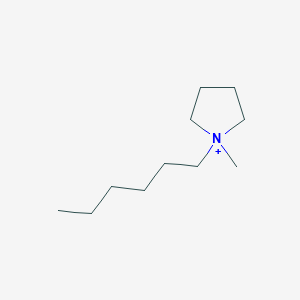
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
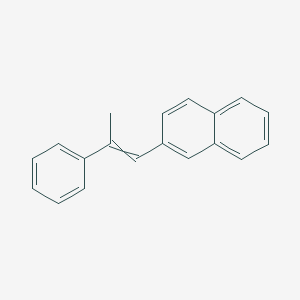
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
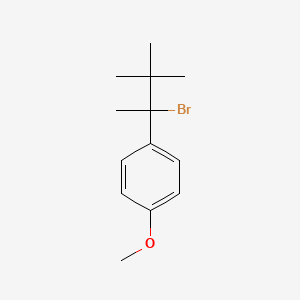
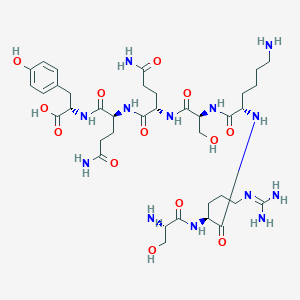
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
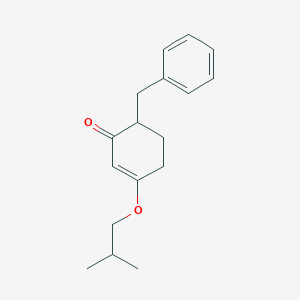
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
